
3-(BENZYLOXY)-2,2-DIFLUOROPROPAN-1-OL
描述
3-(BENZYLOXY)-2,2-DIFLUOROPROPAN-1-OL is an organic compound characterized by the presence of fluorine atoms, a phenyl group, and an oxapentan-1-ol backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(BENZYLOXY)-2,2-DIFLUOROPROPAN-1-OL typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a phenyl-substituted epoxide with a difluoromethylating agent in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
化学反应分析
Types of Reactions: 3-(BENZYLOXY)-2,2-DIFLUOROPROPAN-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
科学研究应用
3-(BENZYLOXY)-2,2-DIFLUOROPROPAN-1-OL has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 3-(BENZYLOXY)-2,2-DIFLUOROPROPAN-1-OL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.
相似化合物的比较
2,5-Diphenyl-1,3-oxazoline: Known for its acaricidal activity and interactions with chitin synthase.
Phenols and Alcohols: These compounds share some structural similarities but differ in their chemical properties and reactivity.
Uniqueness: 3-(BENZYLOXY)-2,2-DIFLUOROPROPAN-1-OL stands out due to the presence of fluorine atoms, which impart unique chemical and biological properties
属性
分子式 |
C10H12F2O2 |
|---|---|
分子量 |
202.20 g/mol |
IUPAC 名称 |
2,2-difluoro-3-phenylmethoxypropan-1-ol |
InChI |
InChI=1S/C10H12F2O2/c11-10(12,7-13)8-14-6-9-4-2-1-3-5-9/h1-5,13H,6-8H2 |
InChI 键 |
DAMKJQOESYWTNU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COCC(CO)(F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4,5,6-Tetrakis[(naphthalen-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B8581731.png)
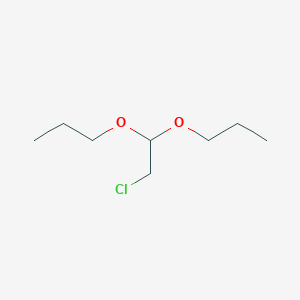
![1-[4-(Diethylamino)but-2-YN-1-YL]pyrrolidin-2-one](/img/structure/B8581760.png)
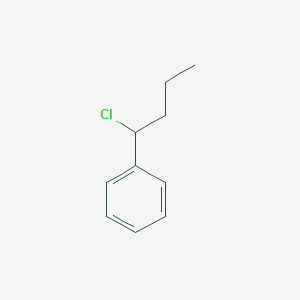
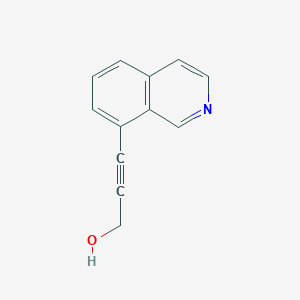
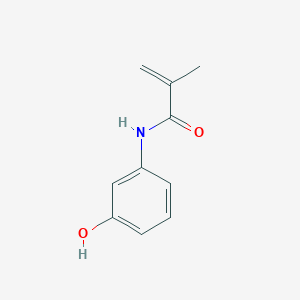
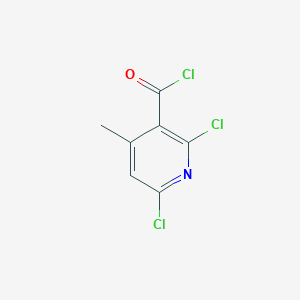

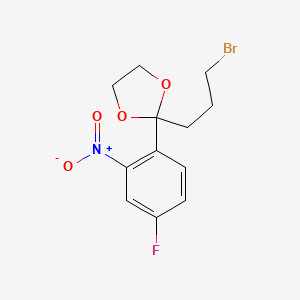
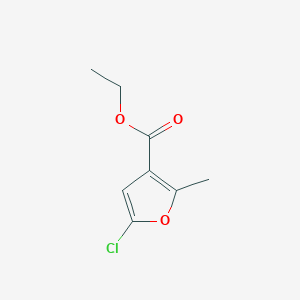
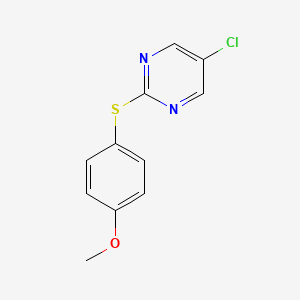
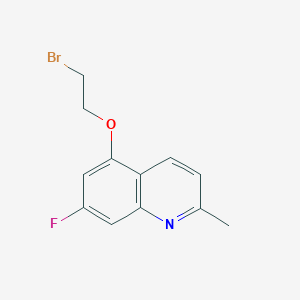
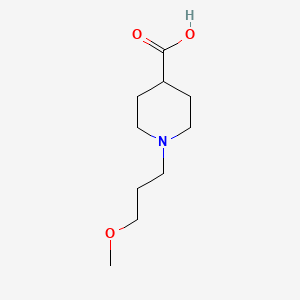
![Tricyclo[5.3.1.03,8]undec-2-ene](/img/structure/B8581809.png)
